N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
CAS No.: 450343-83-6
Cat. No.: VC6544982
Molecular Formula: C19H19N3OS2
Molecular Weight: 369.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 450343-83-6 |
|---|---|
| Molecular Formula | C19H19N3OS2 |
| Molecular Weight | 369.5 |
| IUPAC Name | N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C19H19N3OS2/c1-12-5-3-7-17(13(12)2)22-19(15-10-24-11-16(15)21-22)20-18(23)9-14-6-4-8-25-14/h3-8H,9-11H2,1-2H3,(H,20,23) |
| Standard InChI Key | LKMWRTFIGADGKB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C |
Introduction
The compound N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic organic molecule with potential applications in medicinal chemistry and pharmacology. Its structural framework consists of a thieno[3,4-c]pyrazole core, a dimethylphenyl group, and a thiophene-substituted acetamide moiety. Compounds with similar scaffolds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
This article provides a detailed overview of the compound's structure, synthesis, properties, and potential applications based on available literature.
Structural Features and Molecular Framework
The molecular structure of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide includes:
-
Thieno[3,4-c]pyrazole Core: A bicyclic system combining thiophene and pyrazole rings.
-
Dimethylphenyl Substituent: Positioned on the pyrazole ring at the 2-position.
-
Thiophene-Acetamide Moiety: Attached at the 3-position of the thieno[3,4-c]pyrazole system.
These structural features contribute to its physicochemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
-
Formation of the Thieno[3,4-c]pyrazole Core:
-
Starting from thiophene derivatives and hydrazines under cyclization conditions.
-
Catalysts like acids or bases may be used to facilitate ring closure.
-
-
Substitution at Key Positions:
-
Dimethylphenyl and thiophene groups are introduced through nucleophilic substitution or coupling reactions.
-
-
Acetamide Functionalization:
-
The acetamide group is added via amide bond formation using acetic acid derivatives or amines.
-
These steps require precise control over reaction conditions to ensure high yield and purity.
Biological Activities and Applications
Compounds with similar structures have demonstrated significant pharmacological properties:
-
Anti-inflammatory Activity:
-
Analgesic Properties:
-
Antioxidant Potential:
Further in vitro and in vivo studies are required to confirm these activities for this specific compound.
Analytical Characterization
To confirm the structure and purity of the compound:
-
Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR): Provides data on hydrogen and carbon environments.
-
Infrared (IR) Spectroscopy: Identifies functional groups like amides and thiophenes.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
Chromatography:
-
High-performance liquid chromatography (HPLC) ensures purity.
-
These techniques collectively validate the compound's identity and quality.
Research Findings and Future Directions
Recent studies on related compounds highlight their potential in drug discovery:
-
Molecular docking studies indicate promising interactions with therapeutic targets .
-
Structural optimization could improve solubility, potency, and selectivity.
-
Toxicological assessments are necessary to establish safety profiles.
Future research should focus on synthesizing analogs and evaluating their pharmacokinetics and pharmacodynamics in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume